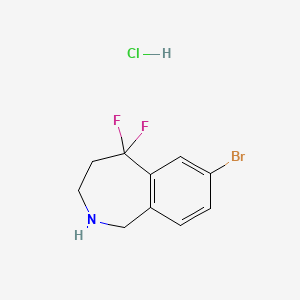

7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Description

7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.

Properties

Molecular Formula |

C10H11BrClF2N |

|---|---|

Molecular Weight |

298.55 g/mol |

IUPAC Name |

7-bromo-5,5-difluoro-1,2,3,4-tetrahydro-2-benzazepine;hydrochloride |

InChI |

InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-7-6-14-4-3-10(12,13)9(7)5-8;/h1-2,5,14H,3-4,6H2;1H |

InChI Key |

XSZCEBZMWWUPJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C1(F)F)C=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include halogenation, cyclization, and fluorination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the bromine and fluorine substituents, resulting in different reduced forms.

Substitution: The compound is prone to nucleophilic substitution reactions, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

7-Bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a synthetic compound that belongs to the benzazepine class of heterocyclic compounds. It features a seven-membered ring structure containing nitrogen, which is characteristic of benzazepines. The presence of bromine and difluoromethyl groups gives it unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry.

Potential Applications

This compound has potential applications in the following areas:

- Medicinal Chemistry The compound can be used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

- Neuropharmacology: Research suggests that benzazepines can interact with neurotransmitter systems and may serve as potential therapeutic agents for neurological disorders.

- Drug Discovery : It can be used in interaction studies to understand its binding affinity to various receptors and enzymes, which is crucial for understanding its pharmacodynamics and potential side effects.

- Anti-parasitic and anti-cancer properties: Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-parasitic and anti-cancer properties. The presence of halogens like bromine often enhances the lipophilicity and biological activity of such molecules.

Similar Compounds

Several compounds share structural similarities with this compound:

- 6-Bromo-2-methylbenzazepine: It has a similar brominated structure and potential for similar biological activity.

- 5-Fluoro-1H-indole: It contains fluorine and is used in neuropharmacology studies.

- 7-Chloroquinoline: It exhibits anti-parasitic properties, and structural analogs may enhance activity.

This compound is unique due to its specific combination of bromine and difluoromethyl groups along with its tetrahydrobenzazepine framework. This combination may provide distinct pharmacological properties compared to other benzazepines or related compounds.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Bromo-2-methylbenzazepine | Structure | Similar brominated structure; potential for similar biological activity. |

| 5-Fluoro-1H-indole | Structure | Contains fluorine; used in neuropharmacology studies. |

| 7-Chloroquinoline | Structure | Exhibits anti-parasitic properties; structural analogs may enhance activity. |

Basic Information

The following is the basic information available regarding the compound.

Mechanism of Action

The mechanism of action of 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

- 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole

- 4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole

Comparison: Compared to similar compounds, 7-bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exhibits unique properties due to the specific arrangement of bromine and fluorine atoms

Biological Activity

Chemical Identity and Properties

7-Bromo-5,5-difluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (BDFA HCl) is a synthetic compound classified within the benzazepine family. Its molecular formula is with a molecular weight of approximately 320.58 g/mol. The compound features a seven-membered nitrogen-containing ring and is characterized by the presence of bromine and difluoromethyl groups, which enhance its biological activity and lipophilicity.

Biological Activity

Mechanisms of Action

Research indicates that BDFA HCl exhibits significant biological activities, particularly in the realms of anti-cancer and neuropharmacological applications. The compound's structure allows it to interact with various neurotransmitter systems, potentially making it a candidate for treating neurological disorders. Similar benzazepines have been noted for their ability to influence dopaminergic and serotonergic pathways, suggesting that BDFA HCl could have similar effects.

Potential Therapeutic Applications

- Anti-Cancer Properties : Studies have shown that compounds with structural similarities to BDFA HCl can inhibit cell proliferation in various cancer cell lines. For instance, benzazepines have been linked to reduced growth in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Neuropharmacology : The interaction of BDFA HCl with neurotransmitter receptors may provide therapeutic benefits for conditions such as depression and anxiety. Its potential as a modulator of neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological research.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 6-Bromo-2-methylbenzazepine | Structure | Similar brominated structure; potential for similar biological activity. |

| 5-Fluoro-1H-indole | Structure | Contains fluorine; used in neuropharmacology studies. |

| 7-Chloroquinoline | Structure | Exhibits anti-parasitic properties; structural analogs may enhance activity. |

This table illustrates the structural relationships and potential biological activities of compounds related to BDFA HCl.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxic effects of BDFA HCl on MDA-MB-231 breast cancer cells demonstrated significant inhibition of cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

- Neurotransmitter Interaction : Preliminary studies suggest that BDFA HCl may act as an antagonist at certain serotonin receptors, which could elucidate its potential antidepressant effects. Further research is needed to quantify its binding affinity and efficacy compared to established antidepressants .

Safety and Toxicity

Safety assessments indicate that while BDFA HCl shows promising biological activity, comprehensive toxicological evaluations are necessary to establish its safety profile for therapeutic use. Current data suggest moderate toxicity in high concentrations, warranting caution in dosing regimens during experimental applications .

Conclusion and Future Directions

The compound this compound represents a novel addition to the benzazepine class with significant potential for therapeutic applications in oncology and neuropharmacology. Future research should focus on detailed pharmacokinetic studies, elucidation of its mechanisms of action at the molecular level, and comprehensive clinical trials to assess its efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.